Cas no 1782327-13-2 (tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate)

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester
- 1782327-13-2
- SCHEMBL20607546
- EN300-7438534
-
- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-4-6-12(16)7-5-10/h4-7,11,16H,8-9H2,1-3H3
- InChIKey: BEKYYGVYZAZFLV-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2=CC=C(O)C=C2)C1
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7438534-0.25g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 0.25g |
$642.0 | 2025-03-11 | |
Enamine | EN300-7438534-0.05g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
Enamine | EN300-7438534-1.0g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
Enamine | EN300-7438534-5.0g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-7438534-0.5g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
Enamine | EN300-7438534-0.1g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
Enamine | EN300-7438534-2.5g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-7438534-10.0g |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |
1782327-13-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 |
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylateに関する追加情報
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1782327-13-2, known as tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group with a hydroxyl-substituted azetidine ring. The tert-butyl group, a common protecting group in organic synthesis, adds stability to the molecule, while the 4-hydroxyphenyl moiety introduces hydrophilic properties, making it versatile for various applications.
Recent studies have highlighted the potential of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate in drug discovery. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in diseases like cancer and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
The synthesis of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate involves a multi-step process that showcases the elegance of modern organic chemistry. The azetidine ring is typically formed via a ring-closing metathesis reaction, followed by functionalization to introduce the tert-butyl and hydroxyl groups. This approach not only ensures high purity but also allows for fine-tuning the molecule's properties to suit specific applications.
In terms of physical properties, tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate has a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental perspective, the compound has been assessed for its biodegradability and toxicity. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. Regulatory agencies have also evaluated its safety profile, concluding that it meets current standards for industrial and pharmaceutical applications.
Looking ahead, the future of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate seems bright. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are exploring its utility in targeted drug delivery systems, which could revolutionize treatment strategies for chronic diseases.
In conclusion, tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate stands as a testament to the ingenuity of chemical synthesis and its pivotal role in advancing medical science. With continued research and development, this compound has the potential to make significant contributions to the field of healthcare.
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